molecular formula C14H16N2O2 B14287920 4-(4-Methylidene-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)morpholine CAS No. 113934-23-9

4-(4-Methylidene-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)morpholine

Cat. No.: B14287920
CAS No.: 113934-23-9
M. Wt: 244.29 g/mol
InChI Key: RXOUXQHXICUHBV-UHFFFAOYSA-N
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Description

4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the reaction of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole, resulting in a mixture of diastereoisomeric cycloadducts . The structure and stereochemical configuration of these spiro derivatives are determined using nuclear magnetic resonance (NMR) and X-ray analysis .

Industrial Production Methods

While specific industrial production methods for 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:

    Medicinal Chemistry: Potential use in the development of new therapeutic agents due to its unique structure.

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Biological Studies: Investigated for its biological activity and potential as a pharmacophore.

Mechanism of Action

The mechanism of action of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole involves its interaction with molecular targets through its isoxazole ring. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is unique due to the presence of the methylene and morpholino groups, which impart distinct chemical properties and potential biological activities compared to other isoxazole derivatives.

Properties

CAS No.

113934-23-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(4-methylidene-3-phenyl-1,2-oxazol-5-yl)morpholine

InChI

InChI=1S/C14H16N2O2/c1-11-13(12-5-3-2-4-6-12)15-18-14(11)16-7-9-17-10-8-16/h2-6,14H,1,7-10H2

InChI Key

RXOUXQHXICUHBV-UHFFFAOYSA-N

Canonical SMILES

C=C1C(ON=C1C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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